molecular formula C18H17N3O5S B269913 N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide

N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide

货号 B269913
分子量: 387.4 g/mol
InChI 键: LZCBQUASHLEIQE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide, also known as DOXO-EMCH, is a novel anticancer agent that has gained significant attention in recent years. DOXO-EMCH is a prodrug of doxorubicin, a widely used chemotherapeutic drug. The prodrug is designed to selectively target cancer cells and reduce the side effects associated with doxorubicin treatment.

作用机制

N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide is designed to be selectively activated in cancer cells. The prodrug is cleaved by an enzyme called cathepsin B, which is overexpressed in many types of cancer cells. The cleavage releases doxorubicin, which then enters the nucleus of the cancer cell and intercalates into the DNA, leading to DNA damage and cell death.
Biochemical and physiological effects:
N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide has been shown to have a lower toxicity profile compared to doxorubicin. In preclinical studies, N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide has been shown to have less cardiotoxicity, which is a common side effect of doxorubicin treatment. N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide has also been shown to have less myelosuppression, which is a reduction in the production of blood cells, compared to doxorubicin.

实验室实验的优点和局限性

N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide has several advantages for laboratory experiments. The prodrug is stable and can be stored for extended periods of time. N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide can also be easily synthesized using standard laboratory techniques. However, one limitation of N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide is that it requires the presence of cathepsin B to be activated, which may limit its effectiveness in certain types of cancer cells.

未来方向

There are several future directions for the development of N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide. One area of research is the optimization of the prodrug structure to improve its selectivity and efficacy. Another area of research is the development of new methods for the activation of N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide in cancer cells. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide in different types of cancer.

合成方法

N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide can be synthesized using a multistep process involving the reaction of 2,5-dimethoxybenzaldehyde with 2-aminothiophenol to form the intermediate compound, which is then reacted with 2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-amine to form the final product.

科学研究应用

N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide is selectively toxic to cancer cells and has a higher potency than doxorubicin. In vivo studies have demonstrated that N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide has a longer circulation time and higher tumor accumulation compared to doxorubicin.

属性

产品名称

N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide

分子式

C18H17N3O5S

分子量

387.4 g/mol

IUPAC 名称

N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H17N3O5S/c1-24-13-7-8-15(25-2)14(9-13)19-16(23)10-27-18-21-20-17(26-18)11-3-5-12(22)6-4-11/h3-9,20H,10H2,1-2H3,(H,19,23)

InChI 键

LZCBQUASHLEIQE-UHFFFAOYSA-N

手性 SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NNC(=C3C=CC(=O)C=C3)O2

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NNC(=C3C=CC(=O)C=C3)O2

规范 SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NNC(=C3C=CC(=O)C=C3)O2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。